molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2

N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B6480535
CAS No.: 688055-47-2
M. Wt: 411.5 g/mol
InChI Key: AWGBLYMFCIJAMR-UHFFFAOYSA-N
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Description

N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12527733 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS Number: 688055-81-4) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimalarial and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N4O6S2C_{25}H_{28}N_{4}O_{6}S_{2}, with a molecular weight of 544.6 g/mol. The structure includes a quinazoline core which is significant for its biological activity.

Antimalarial Activity

Research indicates that compounds within the quinazoline family exhibit antimalarial properties. A study evaluating various 4-quinazolinone derivatives demonstrated significant activity against Plasmodium berghei, a malaria-causing parasite. The most effective compounds showed high efficacy at doses as low as 5 mg/kg in murine models .

Case Study: Antimalarial Evaluation

In a comparative study:

  • Compound Tested : N-butyl derivatives of quinazolinones.
  • Model : Swiss mice infected with P. berghei.
  • Dosage : Varied from 5 mg/kg to 100 mg/kg over four days.

Results showed that certain derivatives exhibited complete clearance of parasitemia by day 7 post-treatment. Notably, the incorporation of specific functional groups in the quinazoline structure was critical for enhancing activity .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A synthesis study focused on substituted 2-phenyl quinazolinones revealed promising results in increasing the lifespan of mice bearing tumors . The mechanism appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Research Findings

A detailed examination highlighted:

  • Compound Variants : Various substitutions on the quinazoline core.
  • Biological Assays : Evaluated using cell lines and murine models.

The results indicated that specific structural modifications led to improved cytotoxicity against cancer cells while maintaining low toxicity in normal cells.

Summary of Biological Activities

Activity TypeCompoundModelEffective DoseOutcome
AntimalarialN-butyl derivativesP. berghei infected mice5 mg/kgComplete clearance by day 7
AnticancerSubstituted quinazolinonesTumor-bearing miceVariesIncreased lifespan and reduced tumor growth

Properties

IUPAC Name

N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBLYMFCIJAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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